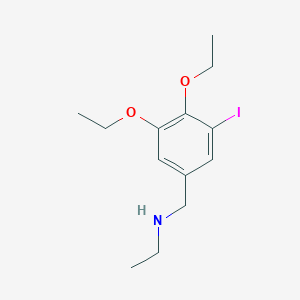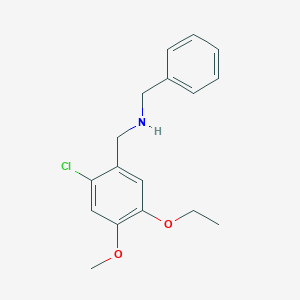![molecular formula C21H26ClNO4 B283409 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283409.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as ALE-1, is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is that it has been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, one of the limitations of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is that it is a relatively new compound and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. One area of research could focus on the development of new drugs based on the structure of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. Another area of research could focus on the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While more research is needed to fully understand its potential applications, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has the potential to be a valuable tool in the fight against various diseases.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves a series of chemical reactions that begin with the reaction of 4-allyloxy-3-chloro-5-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. This reaction is followed by a series of purification steps to obtain the final product, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine.
Eigenschaften
Molekularformel |
C21H26ClNO4 |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H26ClNO4/c1-5-10-27-21-17(22)11-16(13-20(21)26-4)14-23-9-8-15-6-7-18(24-2)19(12-15)25-3/h5-7,11-13,23H,1,8-10,14H2,2-4H3 |
InChI-Schlüssel |
YBHONOUSIQZGNX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({3-Methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283326.png)
![3-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283329.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)

